

Application Notes and Protocols for Etrasimod in Primary Cell Cultures

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Compound of Interest

Compound Name: Etrasimod

Cat. No.: B607385

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Introduction

Etrasimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1, 4, and 5 (S1PR1, S1PR4, and S1PR5)[1][2]. It acts as a full agonist on S1PR1 and a partial agonist on S1PR4 and S1PR5[3][4]. This modulation of S1P receptors plays a crucial role in regulating immune cell trafficking and inflammatory responses, making **Etrasimod** a significant area of research for autoimmune and inflammatory diseases[5]. By binding to S1P receptors on lymphocytes, **Etrasimod** prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to migrate to sites of inflammation. These application notes provide detailed protocols for utilizing **Etrasimod** in primary cell cultures to investigate its effects on immune cell function.

Data Presentation

Table 1: **Etrasimod** Potency (EC50) on Human S1P Receptors

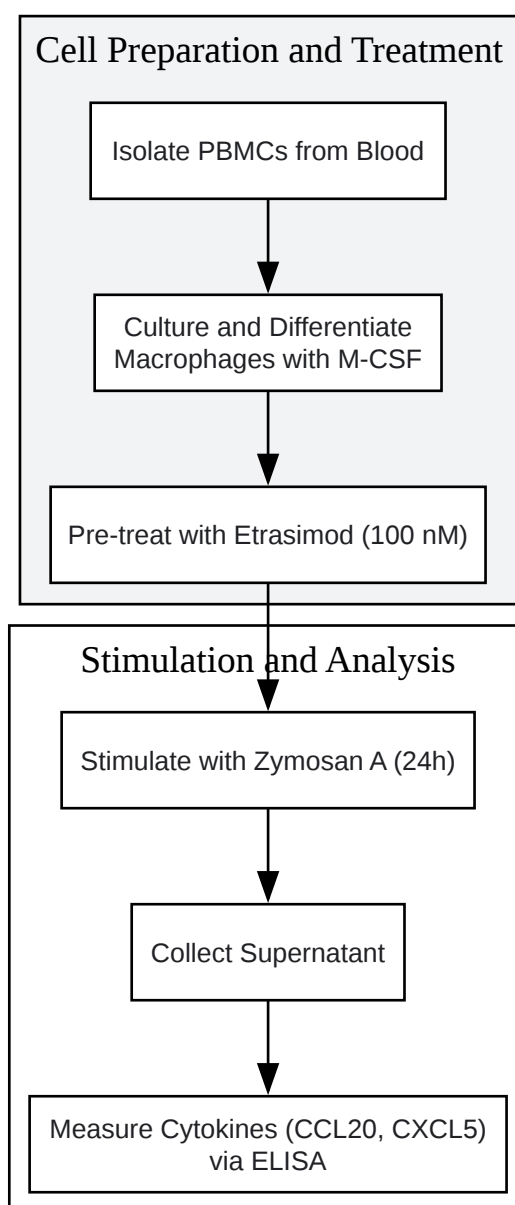
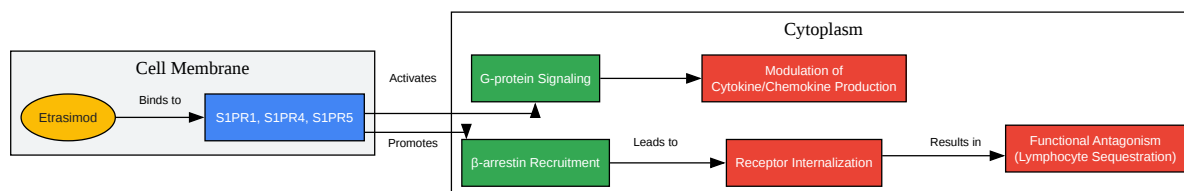
Receptor Subtype	Reported EC50 (nM)	Efficacy	Assay Type
S1PR1	6.1	Full Agonist	β -arrestin recruitment
S1PR4	147	Partial Agonist	β -arrestin recruitment
S1PR5	24.4	Partial Agonist	β -arrestin recruitment

Table 2: Effects of **Etrasimod** on Primary Human Immune Cells

Cell Type	Stimulant	Etrasimod Concentration	Observed Effect	Reference
Macrophages	Zymosan A	100 nM	Attenuation of CCL20 and CXCL5 production	
Plasmacytoid Dendritic Cells	ODN2336	100 nM	Regulation of IFN- α production	
Neutrophils	PMA	100 nM	Reduced activation level	

Signaling Pathways

Etrasimod's mechanism of action involves the modulation of downstream signaling pathways upon binding to S1P receptors. This primarily involves G-protein dependent and β -arrestin mediated pathways, leading to receptor internalization and functional antagonism.



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